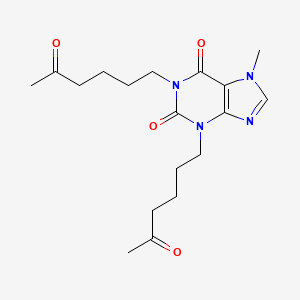

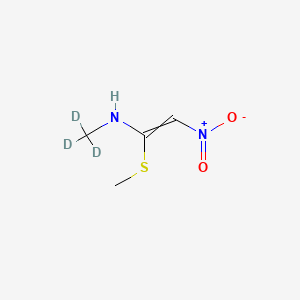

![molecular formula C8H8N2O B589736 7-Methoxyimidazo[1,2-a]pyridine CAS No. 342613-71-2](/img/structure/B589736.png)

7-Methoxyimidazo[1,2-a]pyridine

概要

説明

“7-Methoxyimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 342613-71-2 . It has a molecular weight of 148.16 . The compound is typically stored in a dry environment at 2-8°C . It is usually in a solid or liquid physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, which includes 7-Methoxyimidazo[1,2-a]pyridine, involves radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Molecular Structure Analysis

The linear formula of 7-Methoxyimidazo[1,2-a]pyridine is C8H8N2O . The InChI code for this compound is 1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, can undergo direct functionalization . This process is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .

Physical And Chemical Properties Analysis

7-Methoxyimidazo[1,2-a]pyridine has a molecular weight of 148.16 . It is typically stored in a dry environment at 2-8°C . The compound is usually in a solid or liquid physical form .

科学的研究の応用

-

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for a wide range of applications in medicinal chemistry, including as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

-

Synthesis of Imidazo[1,2-a]pyridines

- Field : Organic Chemistry

- Application Summary : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

- Methods of Application : The synthesis is carried out under microwave irradiation, without the need for a solvent or catalyst . This makes the process reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .

- Results : The method has been used to synthesize a series of imidazo[1,2-a]pyridines in good to excellent yields .

-

Antituberculosis Agents

- Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for a wide range of applications in medicinal chemistry, including as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : These compounds have shown promising results in the fight against tuberculosis, a disease that claimed 1.6 million lives worldwide in 2021 .

-

Functionalization of Imidazo[1,2-a]pyridines

- Field : Organic Chemistry

- Application Summary : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Results : The method has been used to synthesize a series of imidazo[1,2-a]pyridine derivatives in good to excellent yields .

-

Anticancer Agents

- Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for a wide range of applications in medicinal chemistry, including as anticancer agents . They exhibit significant activity against various types of cancer .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : These compounds have shown promising results in the fight against various types of cancer .

-

Antiviral Agents

- Field : Medicinal Chemistry

- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a potential scaffold for a wide range of applications in medicinal chemistry, including as antiviral agents . They exhibit significant activity against various types of viruses .

- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results : These compounds have shown promising results in the fight against various types of viruses .

Safety And Hazards

将来の方向性

Imidazo[1,2-a]pyridines, including 7-Methoxyimidazo[1,2-a]pyridine, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have a wide range of applications in medicinal chemistry . Therefore, the future directions for this compound could involve further exploration of its potential applications in drug discovery and development .

特性

IUPAC Name |

7-methoxyimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARHRSPZSZITEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80666269 | |

| Record name | 7-Methoxyimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyimidazo[1,2-a]pyridine | |

CAS RN |

342613-71-2 | |

| Record name | 7-Methoxyimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80666269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

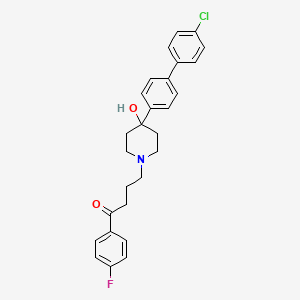

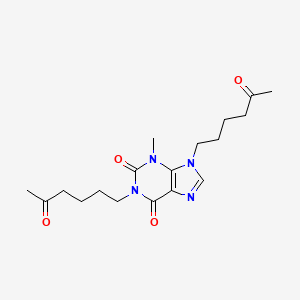

![1-[(E)-11-(3,7-dimethyl-2,6-dioxopurin-1-yl)-5-methyl-7-oxoundec-5-enyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B589656.png)

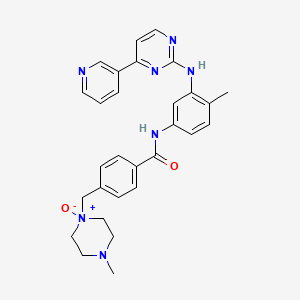

![3,7-Dihydro-3,7-dimethyl-6-[(5-oxohexyl)oxy]-2H-purin-2-one](/img/structure/B589657.png)

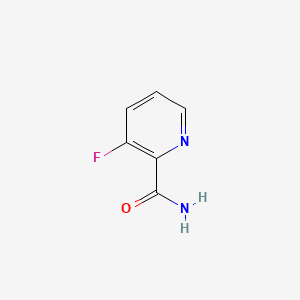

![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)